5-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one
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Overview
Description
5-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one typically involves multiple steps. One common approach is the reaction of 4-bromo-2-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding tetrazole derivative. This intermediate is then reacted with oxirane-2-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl and bromine substituents but differ in their additional functional groups.
Tetrazole derivatives: Compounds containing the tetrazole ring, such as 5-phenyl-1H-tetrazole, exhibit similar reactivity and applications.
Oxolan-2-one derivatives: These compounds, like 2-oxolane-2-one, share the oxolan-2-one moiety and are used in similar synthetic applications.
Uniqueness
The uniqueness of 5-[[5-[4-Bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the tetrazole ring contributes to its binding affinity and reactivity.
Properties
IUPAC Name |
5-[[5-[4-bromo-2-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3N4O2/c14-7-1-3-9(10(5-7)13(15,16)17)12-18-20-21(19-12)6-8-2-4-11(22)23-8/h1,3,5,8H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTHXTYYFZSFPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN2N=C(N=N2)C3=C(C=C(C=C3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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